Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate
CAS No.: 94291-92-6
Cat. No.: VC17018012
Molecular Formula: C22H42NNaO6S
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94291-92-6 |
|---|---|
| Molecular Formula | C22H42NNaO6S |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate |
| Standard InChI | InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20(22(25)26)18-19-30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);/q;+1/p-1 |
| Standard InChI Key | XDIZPRWNZSWAQP-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate, delineates its structure:
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An octadecanoyl group () forms an amide bond with the amino group of a modified butyric acid.
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The butyrate backbone is substituted with a sulfonate group () at the first carbon and a sodium counterion for charge balance .
The SMILES notation further clarifies the connectivity, highlighting the 18-carbon fatty acid chain and sulfonate placement.
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
The Standard InChIKey (XDIZPRWNZSWAQP-UHFFFAOYSA-M) facilitates database searches and computational modeling. While 3D conformational data are unavailable due to the compound’s flexibility and salt nature, its 2D structure confirms the amphiphilic design, with a hydrophobic octadecyl tail and hydrophilic sulfonate head .
Physicochemical Properties
Solubility and Stability
As a sodium sulfonate salt, the compound exhibits high water solubility, a trait critical for applications in aqueous systems. The octadecanoyl chain imparts limited solubility in nonpolar solvents, suggesting utility in micelle or liposome formation.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| LogP (Octanol-Water) | 6.89 | |
| Polar Surface Area (PSA) | 135.47 Ų | |
| Hydrogen Bond Donors | 2 (amide NH, sulfonate OH) | |
| Hydrogen Bond Acceptors | 6 (carbonyl O, sulfonate O, Na⁺) |
Synthetic Pathways
Though synthesis details are undisclosed, analogous compounds are typically synthesized via:
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Acylation of 2-amino-4-sulfobutanoic acid with octadecanoyl chloride.
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Neutralization with sodium hydroxide to form the sodium salt .
Analytical Methods
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~1170 cm⁻¹ (sulfonate S=O).
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NMR: signals for methylene groups (δ 1.2–1.4 ppm) and amide NH (δ 7.8–8.2 ppm) .
Comparison with Analogous Compounds
Shorter-Chain Variant: Sodium Hydrogen 2-((1-Oxododecyl)Amino)-4-Sulphonatobutyrate
The dodecyl analogue (CAS: 93981-26-1) shares structural features but has a shorter 12-carbon chain, reducing its molecular weight to 387.5 g/mol .
Table 3: Structural and Property Comparison
| Parameter | Octadecyl Derivative (C22) | Dodecyl Derivative (C16) |
|---|---|---|
| Molecular Weight | 471.6 g/mol | 387.5 g/mol |
| Chain Length | 18 carbons | 12 carbons |
| LogP | 6.89 | 5.21 (estimated) |
| Applications | Potential surfactants, drug candidates | Detergents, solubilizing agents |
The longer chain enhances lipid solubility but may reduce aqueous dispersibility, illustrating the trade-off in surfactant design .
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